
3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
This compound is part of a broader class of chemicals that are synthesized and characterized for their unique properties. For example, research into pyrazolo[1,5-a]pyrimidines and related Schiff bases explores the synthesis of novel compounds with potential cytotoxic activities against cancer cell lines. These compounds are characterized using analytical and spectroscopic data, highlighting the importance of structural analysis in understanding their function and potential applications (Hassan et al., 2015).
Biological Activity
Compounds similar to "3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide" are often investigated for their biological activities. For instance, derivatives of benzodifuranyl and pyrimidine have been synthesized and tested as anti-inflammatory and analgesic agents, providing insight into how structural modifications can influence biological activity and effectiveness (Abu‐Hashem et al., 2020).
Applications in Imaging and Radioligands
Research into N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides showcases the development of analogs for PET tracers, indicating the potential of such compounds in medical imaging and diagnosis of neuropsychiatric disorders. The focus on high brain uptake, slow clearance, and stability underlines the critical parameters for effective imaging agents (García et al., 2014).
Material Science Applications
In material science, compounds with a pyrimidine core are utilized for developing new materials with specific properties. For example, the synthesis of organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides demonstrates the use of such compounds in creating materials with potential applications in electronics and photonics (Wu et al., 2011).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide' involves the reaction of 4-fluoro-3-nitroaniline with ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinoline-3-carboxylate to form 3-(4-fluoro-3-nitrophenyl)-2-phenyl-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid ethyl ester. This intermediate is then reacted with ethyl 4-aminobenzoate to form 3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2-phenyl-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxamide. Finally, this compound is cyclized with urea to form the desired product.", "Starting Materials": [ "4-fluoro-3-nitroaniline", "ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinoline-3-carboxylate", "ethyl 4-aminobenzoate", "urea" ], "Reaction": [ "4-fluoro-3-nitroaniline is reacted with ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinoline-3-carboxylate in the presence of a base such as potassium carbonate in a suitable solvent such as dimethylformamide to form 3-(4-fluoro-3-nitrophenyl)-2-phenyl-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid ethyl ester.", "The intermediate 3-(4-fluoro-3-nitrophenyl)-2-phenyl-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid ethyl ester is then reacted with ethyl 4-aminobenzoate in the presence of a base such as sodium hydride in a suitable solvent such as dimethylformamide to form 3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2-phenyl-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxamide.", "Finally, the compound 3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2-phenyl-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxamide is cyclized with urea in the presence of a suitable catalyst such as trifluoroacetic acid to form the desired product, 3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide." ] } | |
| 887217-04-1 | |
Formule moléculaire |
C19H15FN4O6 |
Poids moléculaire |
414.349 |
Nom IUPAC |
3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H15FN4O6/c1-2-30-13-6-4-12(5-7-13)23-18(26)14(10-21-19(23)27)17(25)22-11-3-8-15(20)16(9-11)24(28)29/h3-10H,2H2,1H3,(H,21,27)(H,22,25) |
Clé InChI |
TZNRTGMGCIORPP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxabicyclo[2.1.1]hexan-4-amine;hydrochloride](/img/structure/B2572777.png)
![3-(2-Chlorophenyl)-5-[2-(2,4-dimethoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2572778.png)
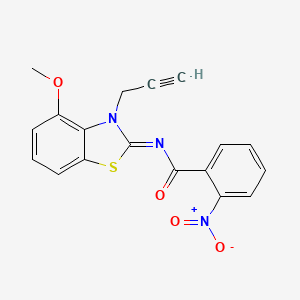
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-2-carboxamide](/img/structure/B2572781.png)
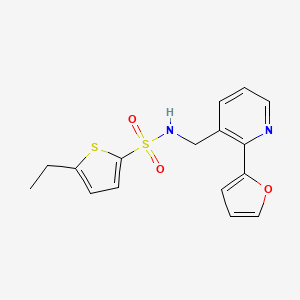
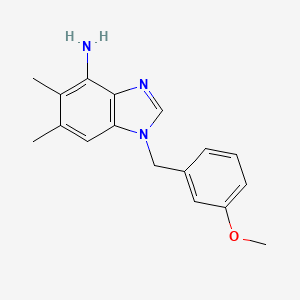

![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2572787.png)
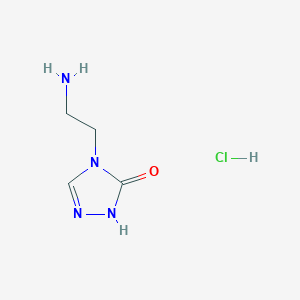
![8-chloro-2-(2-(2-chlorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2572793.png)
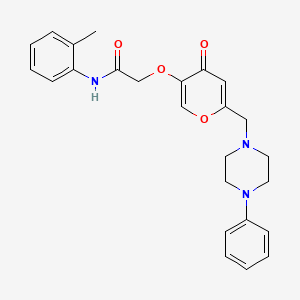
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2572796.png)
![2-[[6-Bromo-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]ethanol](/img/structure/B2572798.png)

